molecular formula C28H28F2N6O7S2 B044547 Flomoxef benzhydryl ester CAS No. 949587-46-6

Flomoxef benzhydryl ester

Cat. No.: B044547
CAS No.: 949587-46-6
M. Wt: 662.7 g/mol
InChI Key: GTWBLYZJTSXFMJ-NAKRPHOHSA-N
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Description

Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[420]oct-2-ene-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzhydryl group, a difluoromethylsulfanyl group, and a tetrazolyl group

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the iodine-mediated 1,2-aryl migration of primary benzhydryl amines under transition metal-free conditions . This process generates crude imines, which can be transformed into various aromatic secondary amine derivatives via reduction or addition reactions. Another method involves the cationic palladium (II)-catalyzed dehydrative nucleophilic substitutions of benzhydryl alcohols with electron-deficient benzenethiols in water . This environmentally benign protocol affords S-benzylated products in moderate to excellent yields.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various aromatic secondary amine derivatives . In biology, it has potential applications in the study of enzyme mechanisms and protein-ligand interactions. In medicine, it may be explored for its potential therapeutic effects, particularly in the development of new drugs. In industry, it can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as primary phosphanes with 2,6-bis(benzhydryl)phenyl backbones . These compounds exhibit extensive steric expansiveness and high degrees of flexibility, enabling a range of different-sized atoms and functionalities to be located between the flanking benzhydryl moieties. Another similar compound is benzhydryl 2-(2,6-dimethyl-1-piperidinyl)ethyl ether hydrochloride, which is used in early discovery research . The uniqueness of Benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate lies in its complex structure and diverse functional groups, which contribute to its wide range of applications.

Properties

IUPAC Name

benzhydryl (6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F2N6O7S2/c1-41-28(31-20(38)16-44-26(29)30)24(40)36-21(19(14-42-25(28)36)15-45-27-32-33-34-35(27)12-13-37)23(39)43-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,22,25-26,37H,12-16H2,1H3,(H,31,38)/t25-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWBLYZJTSXFMJ-NAKRPHOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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